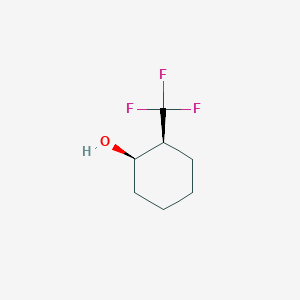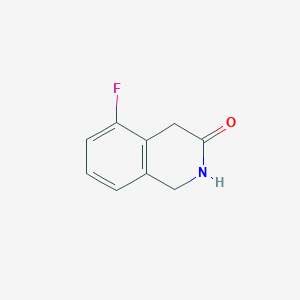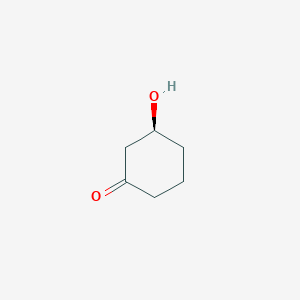
cis-2-(Trifluoromethyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-(Trifluoromethyl)cyclohexanol: is an organic compound with the molecular formula C7H11F3O . It is a cyclohexanol derivative where a trifluoromethyl group is attached to the second carbon in the cyclohexane ring. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
准备方法
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize cis-2-(Trifluoromethyl)cyclohexanol involves the hydroboration-oxidation of 2-(Trifluoromethyl)cyclohexene. The reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) in an alkaline medium.
Reduction of Ketones: Another method involves the reduction of 2-(Trifluoromethyl)cyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the above-mentioned laboratory methods, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: cis-2-(Trifluoromethyl)cyclohexanol can undergo oxidation to form 2-(Trifluoromethyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various cyclohexane derivatives. For instance, catalytic hydrogenation can reduce it to 2-(Trifluoromethyl)cyclohexane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(Trifluoromethyl)cyclohexyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products:
Oxidation: 2-(Trifluoromethyl)cyclohexanone
Reduction: 2-(Trifluoromethyl)cyclohexane
Substitution: 2-(Trifluoromethyl)cyclohexyl chloride
科学研究应用
cis-2-(Trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs that require fluorinated moieties for enhanced metabolic stability and bioavailability.
Industry: It is used in the development of specialty chemicals and materials, including agrochemicals and polymers.
作用机制
The mechanism of action of cis-2-(Trifluoromethyl)cyclohexanol largely depends on its chemical reactivity and the presence of the trifluoromethyl group. The trifluoromethyl group is highly electronegative, which can influence the compound’s interactions with various molecular targets. In biological systems, this can affect enzyme binding and metabolic pathways, potentially leading to unique pharmacological effects.
相似化合物的比较
- 2-(Trifluoromethyl)cyclohexanone
- 3-(Trifluoromethyl)cyclohexanol
- 4-(Trifluoromethyl)cyclohexanol
Comparison:
- 2-(Trifluoromethyl)cyclohexanone: This compound is the oxidized form of cis-2-(Trifluoromethyl)cyclohexanol and shares similar chemical properties but differs in reactivity due to the presence of a carbonyl group.
- 3-(Trifluoromethyl)cyclohexanol: This isomer has the trifluoromethyl group on the third carbon, which can lead to different steric and electronic effects compared to the second carbon position.
- 4-(Trifluoromethyl)cyclohexanol: Similar to the third isomer, the position of the trifluoromethyl group affects its chemical behavior and potential applications.
This compound is unique due to its specific structural configuration, which can lead to distinct reactivity and applications compared to its isomers.
属性
IUPAC Name |
(1R,2S)-2-(trifluoromethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAGPUHWVOHHTP-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(Z)-3-chlorobut-2-enyl] benzoate](/img/structure/B8185274.png)


